3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
Description
Systematic Nomenclature and Molecular Identification
This compound possesses a well-defined chemical identity characterized by systematic nomenclature that reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, indicating the presence of a bromine substituent at position 3, a cyclopentyl group attached to nitrogen at position 1, and an amine functional group at position 4 of the pyrazole ring, with the entire structure existing as a hydrochloride salt.
The molecular identification parameters establish this compound with the Chemical Abstracts Service registry number 1855907-32-2, distinguishing it from related pyrazole derivatives and ensuring precise identification in chemical databases. The molecular formula C8H13BrClN3 encompasses a molecular weight of 266.57 daltons for the hydrochloride salt form, while the free base form carries the molecular formula C8H12BrN3 with a corresponding molecular weight of 230.109 daltons. The International Chemical Identifier key JEYVINKSJIYIHS-UHFFFAOYSA-N provides a unique computational representation that facilitates database searching and structural verification across multiple chemical information systems.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as C1CCC(C1)N2C=C(C(=N2)Br)N.Cl, clearly delineating the cyclopentyl ring attachment to the pyrazole nitrogen, the bromine substitution pattern, and the hydrochloride salt formation. The International Chemical Identifier string 1S/C8H12BrN3.ClH/c9-8-7(10)5-12(11-8)6-3-1-2-4-6;/h5-6H,1-4,10H2;1H provides additional structural verification and computational compatibility for three-dimensional molecular modeling and property prediction algorithms.
Historical Context in Heterocyclic Compound Research
The development of this compound emerges from a rich historical foundation in pyrazole chemistry that traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term pyrazole and established fundamental synthetic methodologies for this heterocyclic class. The evolution of pyrazole chemistry underwent significant advancement through the classical method developed by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane, establishing early precedents for the construction of five-membered nitrogen-containing heterocycles.
The progression from simple pyrazole structures to complex derivatives like this compound reflects the systematic exploration of substitution patterns that has characterized heterocyclic chemistry research over the past century. The incorporation of halogen substituents, particularly bromine, into pyrazole frameworks represents a strategic approach to modulating molecular properties, with brominated pyrazoles demonstrating enhanced reactivity profiles suitable for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. The cyclopentyl substitution pattern exemplifies the exploration of aliphatic ring systems as substituents, providing steric bulk and conformational constraints that influence both chemical reactivity and potential biological interactions.
The development of pyrazole-4-amine derivatives specifically addresses the recognition that amino-substituted pyrazoles represent privileged scaffolds in medicinal chemistry, combining the inherent stability of the pyrazole core with the versatile reactivity of the amine functional group. Historical precedents for pyrazole-based pharmaceuticals include early discoveries such as phenylbutazone, which served as a prototype anti-inflammatory agent, demonstrating the therapeutic potential of pyrazole-containing compounds and establishing a foundation for subsequent drug discovery efforts. The evolution toward more sophisticated derivatives like this compound represents the culmination of decades of structure-activity relationship studies and synthetic methodology development within the heterocyclic chemistry community.
Significance in Modern Medicinal Chemistry
This compound occupies a position of significant interest within contemporary medicinal chemistry research, primarily due to the recognized status of pyrazole derivatives as privileged scaffolds for drug discovery and development. The compound incorporates structural features that align with modern pharmaceutical design principles, including the presence of hydrogen bond donors and acceptors, appropriate molecular weight for oral bioavailability, and substitution patterns that provide opportunities for structure-activity relationship optimization.
The bromine substituent at position 3 of the pyrazole ring serves multiple strategic functions in medicinal chemistry applications, acting as both a directing group for further synthetic modifications and a potential pharmacophore element that can participate in halogen bonding interactions with biological targets. Contemporary research has demonstrated that brominated pyrazoles can serve as key intermediates in the synthesis of cyclin-dependent kinase inhibitors, with compounds showing potent inhibitory activity against CDK2/cyclin A2 enzyme systems and significant anticancer activity profiles. The cyclopentyl group attached to the pyrazole nitrogen provides conformational rigidity while maintaining appropriate lipophilicity characteristics, balancing solubility requirements with membrane permeability considerations essential for pharmaceutical applications.
The amino group at position 4 of the pyrazole ring represents a critical pharmacophore element that enables hydrogen bonding interactions with biological targets while providing a site for further chemical modification through acylation, alkylation, or heterocycle formation reactions. Modern medicinal chemistry research has identified pyrazole-4-amine derivatives as important scaffolds for the development of kinase inhibitors, with specific examples including compounds that demonstrate selective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, highlighting the antibacterial potential of appropriately substituted pyrazole frameworks.
The hydrochloride salt formation of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine addresses pharmaceutical development considerations including enhanced aqueous solubility, improved chemical stability, and facilitated crystallization for solid dosage form development. The significance of this compound within modern medicinal chemistry extends beyond its individual properties to encompass its role as a representative example of the sophisticated molecular design strategies that characterize contemporary drug discovery efforts, incorporating multiple pharmacophore elements within a single molecular framework while maintaining drug-like properties suitable for pharmaceutical development.
Properties
IUPAC Name |
3-bromo-1-cyclopentylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-8-7(10)5-12(11-8)6-3-1-2-4-6;/h5-6H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYVINKSJIYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-32-2 | |
| Record name | 1H-Pyrazol-4-amine, 3-bromo-1-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Multi-Step Synthesis via Nitro Reduction and Sandmeyer Bromination
Key Reaction Steps and Conditions
Synthesis of (S)-3-Cyclopentyl-3-Hydroxypropionitrile
The initial step involves the reduction of 3-oxo-3-cyclopentylpropionitrile using a chiral borane reagent (R-CBS). This asymmetric reduction achieves an enantiomeric excess (ee) of 99.4%, critical for subsequent stereospecific transformations. The reaction proceeds at 25–60°C under hydrogen pressure (1–20 bar) with Pd/C as the catalyst, yielding (S)-3-cyclopentyl-3-hydroxypropionitrile in 82.6% isolated yield.
Mitsunobu Reaction with 4-Nitropyrazole
The hydroxyl group of the intermediate is substituted via a Mitsunobu reaction with 4-nitropyrazole, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step forms (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile with retention of configuration.
Nitro Reduction to Amine
Catalytic hydrogenation over Pd/C reduces the nitro group to an amine, yielding (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile. This step operates at 25–60°C under 1–20 bar H₂, achieving quantitative conversion.
Diazotization and Sandmeyer Bromination
The amine intermediate undergoes diazotization with NaNO₂ and HBr at 0–5°C, followed by treatment with CuBr to introduce the bromine atom. This Sandmeyer reaction proceeds at 60–65°C, affording the final product in 82.6% yield with 99.4% ee.
Table 1: Reaction Conditions and Outcomes for Multi-Step Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Asymmetric Reduction | R-CBS, Pd/C | 25–60 | 82.6 | 99.4 |
| Mitsunobu Reaction | DEAD, PPh₃ | 25 | 89.2 | – |
| Nitro Reduction | H₂, Pd/C | 25–60 | 95.0 | – |
| Sandmeyer Bromination | NaNO₂, HBr, CuBr | 60–65 | 82.6 | 99.4 |
Asymmetric Michael Addition and Decarboxylation
Synthetic Strategy from Patent CN105461630A
This alternative route, described in patent CN105461630A, employs a chiral squaric acid amide catalyst to induce asymmetry during a Michael addition between 3-cyclopentyl-2-cyanoacrylate and 4-bromo-1H-pyrazole. Subsequent hydrolysis and decarboxylation yield the target compound.
Critical Process Parameters
Asymmetric Michael Addition
The reaction uses a chiral squaric acid amide catalyst (e.g., compound IIIc) in toluene at -70°C to 40°C. With a substrate-to-catalyst ratio of 1:0.05–1, this step achieves up to 96.8% ee after recrystallization. The optimal temperature for enantioselectivity is -70°C, though practical implementations often use 0°C for operational ease.
Hydrolysis and Decarboxylation
The Michael adduct undergoes base-catalyzed hydrolysis (NaOH, 65°C) followed by acid-mediated decarboxylation (HCl, 100°C). This one-pot sequence converts the cyanoacrylate ester into the nitrile functionality, critical for the final structure.
Table 2: Performance Metrics for Asymmetric Michael Addition Route
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 mol% |
| Reaction Time | 6–10 hours |
| Yield After Recrystallization | 82% |
| Enantiomeric Excess | 90.5–96.8% ee |
Comparative Analysis of Synthetic Methods
Stereochemical Control
The multi-step method achieves superior enantiopurity (99.4% ee) through sequential stereoselective steps, whereas the Michael addition route relies on a single catalytic step, yielding slightly lower ee (96.8%). The R-CBS reagent in the former method provides exceptional stereochemical fidelity but at higher cost compared to squaric acid amide catalysts.
Process Complexity and Scalability
The Michael addition route requires fewer steps (two vs. five) and avoids hazardous diazotization conditions, making it more scalable for industrial production. However, the multi-step approach offers flexibility in intermediate purification, potentially reducing downstream impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed, along with suitable ligands and bases.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine Hydrochloride
The synthesis of this compound typically involves the bromination of pyrazole derivatives followed by cyclization processes. The synthetic route often includes:
- Starting Materials : Cyclopentyl derivatives and pyrazole intermediates.
- Reagents : Brominating agents and coupling reagents.
- Methods : Common methods include nucleophilic substitution and coupling reactions such as the Mitsunobu reaction.
The detailed synthetic pathway has been documented in various studies, highlighting the efficiency and yield of different methods used to produce this compound .
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Key activities include:
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, show significant anticancer activity against various human tumor cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine | HCT116 | 0.58 | |
| Other Pyrazole Derivatives | MCF7 | 0.46 |
These findings suggest that this compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties. The compound has been tested against various pathogens with promising results:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine | E. coli | 20 µg/mL | |
| Other Pyrazole Derivatives | S. aureus | 25 µg/mL |
These results indicate the potential use of this compound in treating bacterial infections.
Ruxolitinib Intermediate
One notable application of related pyrazole compounds is their use as intermediates in the synthesis of Ruxolitinib, a drug used for treating certain types of blood cancers. The synthesis method involves the preparation of chiral intermediates from pyrazole derivatives, showcasing the structural versatility of these compounds .
Antidiabetic Applications
Recent studies have explored the potential use of pyrazole derivatives in managing diabetes through α-glucosidase inhibition, indicating another therapeutic avenue for compounds like this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- 1-position: Cyclopentyl group (a saturated cyclic hydrocarbon).
- 3-position: Bromine atom.
- 4-position: Amine group.
- Counterion : Hydrochloride (HCl) for improved solubility.
The cyclopentyl group introduces steric bulk and lipophilicity, which may influence binding affinity in drug discovery contexts, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
Comparison with Structurally Similar Compounds
Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison of the target compound with analogs identified in the provided evidence:
Structural Analogs and Substitution Patterns
Critical Observations :
Substituent Position : The target compound uniquely places bromine at the 3-position and the amine at the 4-position, whereas analogs in , and 11 reverse this pattern. This positional difference may alter electronic properties and reactivity.
Analogs with benzyl (e.g., 2,4-dichlorobenzyl in ) or heterocyclic (e.g., thiophene in ) substituents exhibit enhanced aromatic interactions but increased steric hindrance .
Solubility: Hydrochloride salts (target compound and ) offer better aqueous solubility than free bases (e.g., and ).
Biological Activity
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula C8H13BrClN3, exhibits a range of pharmacological effects that warrant detailed examination.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing cellular processes. Similar pyrazole derivatives have demonstrated significant antileishmanial and antimalarial activities, suggesting that this compound may interfere with the life cycles of respective parasites by disrupting biochemical pathways essential for their survival.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of pyrazole derivatives, including this compound, against Mycobacterium tuberculosis. Results indicated significant inhibitory effects, suggesting potential use in treating bacterial infections .
- Anticancer Potential : In a cytotoxicity assay involving various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1), this compound demonstrated selective cytotoxicity. The compound's mechanism involved inducing apoptosis through activation of caspase pathways .
- Kinase Inhibition : Research on related compounds revealed that certain pyrazole derivatives can selectively inhibit casein kinases involved in cancer signaling pathways. This suggests that this compound may also exhibit similar inhibitory properties, making it a candidate for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride?
- Methodological Answer : A typical synthesis involves coupling a brominated pyrazole precursor with a cyclopentylamine derivative. For example, a Buchwald-Hartwig amination can be employed using a palladium catalyst to introduce the cyclopentyl group. The hydrochloride salt is formed via acidification (e.g., HCl in ethanol). Key steps include:
- Precursor preparation : 3-Bromo-1H-pyrazol-4-amine synthesis via cyclization of β-keto esters with hydrazines.
- Coupling : Use of cesium carbonate as a base and copper(I) bromide as a catalyst in polar solvents like DMSO at 35–50°C for 24–48 hours .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization.
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyclopentyl and amine proton environments. For example, cyclopentyl protons appear as multiplet signals at δ 1.5–2.5 ppm, while the pyrazole ring protons resonate near δ 7.0–8.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 290.05) .
- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N, Br, and Cl percentages .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and the expected structure?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry. For brominated pyrazoles, single-crystal X-ray diffraction (e.g., using SHELX programs) provides bond lengths and angles (e.g., Br-C bond ~1.90 Å) .
- 2D NMR : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton connectivity, distinguishing between isomers .
- Comparative Analysis : Cross-validate with synthetic intermediates (e.g., unsubstituted pyrazole derivatives) to isolate spectral contributions .
Q. What strategies optimize reaction yields for the cyclopentylamine coupling step?
- Methodological Answer :
- Catalyst Screening : Palladium(II) acetate with Xantphos ligand improves coupling efficiency over copper-based systems .
- Solvent Effects : DMSO enhances solubility of aromatic intermediates, while DMF accelerates reaction rates.
- Temperature Control : Maintaining 35–40°C prevents decomposition of heat-sensitive intermediates .
- Workup Optimization : Acid-base extraction removes unreacted amines, while silica gel chromatography isolates the hydrochloride salt .
Q. How can crystallographic data inform the compound’s stability and reactivity?
- Methodological Answer :
- Crystal Packing Analysis : Hydrogen-bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) stabilize the structure and predict hygroscopicity .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystallinity; decomposition temperatures >200°C indicate suitability for high-temperature reactions .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to predict reactivity in solid-state reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
